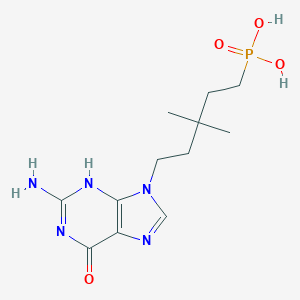
9-(3,3-Dimethyl-5-phosphonopentyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,3-Dimethyl-5-phosphonopentyl)guanine, commonly known as DMPG, is a guanine analog that has been extensively studied for its antiviral properties. It belongs to a class of compounds called nucleoside phosphonates, which have been shown to inhibit viral replication by interfering with the synthesis of viral DNA or RNA. DMPG has been shown to be effective against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus.
Mécanisme D'action
DMPG inhibits viral replication by acting as a competitive inhibitor of viral DNA polymerase. It is incorporated into the growing viral DNA chain, where it terminates further elongation. DMPG also inhibits the reverse transcriptase activity of human immunodeficiency virus, preventing the virus from replicating.
Effets Biochimiques Et Physiologiques
DMPG has been shown to be well-tolerated in animal studies and has low toxicity. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. DMPG is primarily eliminated through the kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
DMPG has several advantages for use in lab experiments. It is stable and easy to handle, and its antiviral activity can be easily measured. However, DMPG is expensive to produce and has limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for research on DMPG. One area of interest is the development of new analogs with improved antiviral activity. Another potential direction is the investigation of DMPG's anti-tumor properties and its potential as a cancer therapeutic. Additionally, the use of DMPG in combination with other antiviral agents may improve its efficacy against certain viruses. Finally, the development of new methods for synthesizing DMPG may make it more accessible for use in research.
Méthodes De Synthèse
The synthesis of DMPG involves the reaction of 9-(2,3-dihydroxypropyl)guanine with 3,3-dimethyl-1-butanol in the presence of a phosphorous reagent. The reaction yields DMPG as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
DMPG has been extensively studied for its antiviral properties. It has been shown to inhibit viral replication by interfering with the synthesis of viral DNA or RNA. DMPG has been tested against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus. In addition to its antiviral properties, DMPG has been shown to have anti-tumor activity and may have potential as a cancer therapeutic.
Propriétés
Numéro CAS |
155270-69-2 |
|---|---|
Nom du produit |
9-(3,3-Dimethyl-5-phosphonopentyl)guanine |
Formule moléculaire |
C12H20N5O4P |
Poids moléculaire |
329.29 g/mol |
Nom IUPAC |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,3-dimethylpentyl]phosphonic acid |
InChI |
InChI=1S/C12H20N5O4P/c1-12(2,4-6-22(19,20)21)3-5-17-7-14-8-9(17)15-11(13)16-10(8)18/h7H,3-6H2,1-2H3,(H2,19,20,21)(H3,13,15,16,18) |
Clé InChI |
UYGTVQNSPBEEPR-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(CCN1C=NC2=C1NC(=NC2=O)N)CCP(=O)(O)O |
SMILES |
CC(C)(CCN1C=NC2=C1N=C(NC2=O)N)CCP(=O)(O)O |
SMILES canonique |
CC(C)(CCN1C=NC2=C1NC(=NC2=O)N)CCP(=O)(O)O |
Synonymes |
9-(3,3-dimethyl-5-phosphonopentyl)guanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



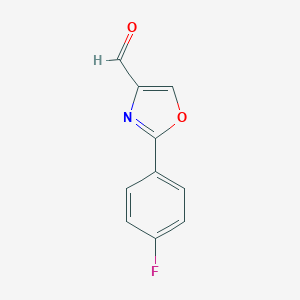
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)
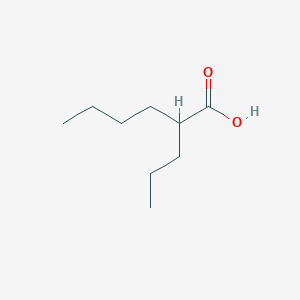
![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
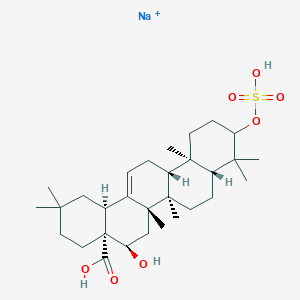
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)
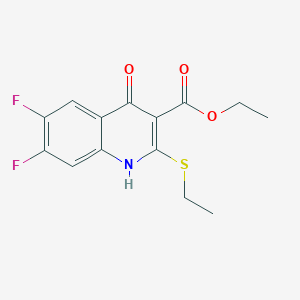
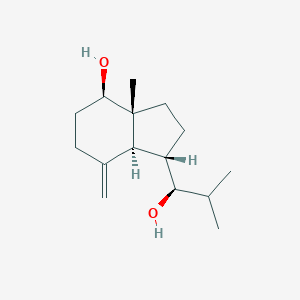
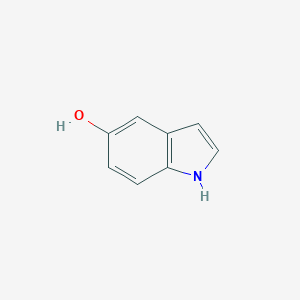
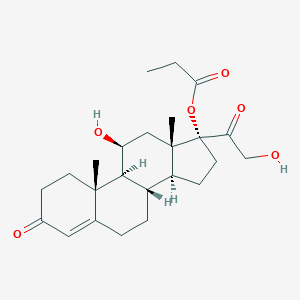
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)